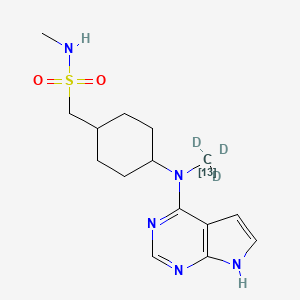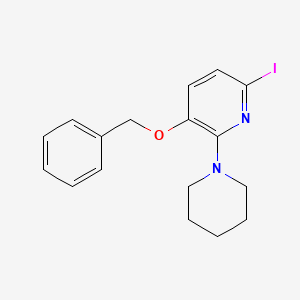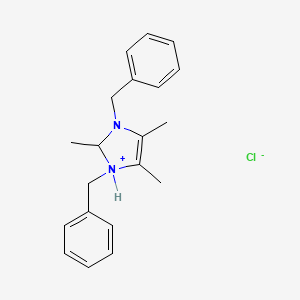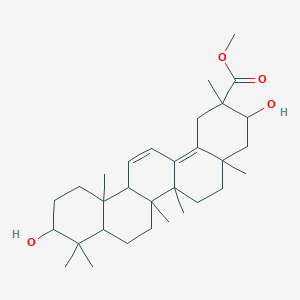![molecular formula C15H28Cl2N4O2 B12300182 3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12300182.png)
3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which are known for their potential pharmacological activities, particularly as selective agonists for delta opioid receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves multiple steps, including cyclization and functionalization reactions. The general synthetic route includes:
Cyclization: The formation of the spirocyclic core structure is achieved through a cyclization reaction involving a suitable precursor.
Functionalization: Introduction of the piperidinyl and propyl groups is carried out through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for the cyclization and functionalization steps .
化学反応の分析
Types of Reactions
3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl or propyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly delta opioid receptors.
Medicine: Investigated for its potential as a therapeutic agent for pain management and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of 3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with delta opioid receptors. This compound acts as a selective agonist, binding to the orthosteric site of the receptor and activating downstream signaling pathways. This activation can lead to analgesic effects, making it a potential candidate for pain management .
類似化合物との比較
Similar Compounds
SNC80: A well-known delta opioid receptor agonist.
BW373U86: Another delta opioid receptor agonist with similar pharmacological properties.
AZD2327: A compound with a similar spirocyclic structure and delta opioid receptor activity.
Uniqueness
3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific structural features and selective agonist activity at delta opioid receptors. This selectivity may reduce the risk of side effects commonly associated with other opioid receptor agonists, such as convulsions and tachyphylaxis .
特性
分子式 |
C15H28Cl2N4O2 |
|---|---|
分子量 |
367.3 g/mol |
IUPAC名 |
3-piperidin-4-yl-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C15H26N4O2.2ClH/c1-2-9-18-10-5-15(6-11-18)13(20)19(14(21)17-15)12-3-7-16-8-4-12;;/h12,16H,2-11H2,1H3,(H,17,21);2*1H |
InChIキー |
RPQLACYFOLMLTG-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)C3CCNCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid](/img/structure/B12300122.png)






![(17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12300178.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)
![[4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B12300192.png)


